molecular formula C12H9FN2O3 B6413918 6-Amino-3-(3-fluoro-5-hydroxyphenyl)picolinic acid CAS No. 1261917-78-5

6-Amino-3-(3-fluoro-5-hydroxyphenyl)picolinic acid

Cat. No.: B6413918
CAS No.: 1261917-78-5
M. Wt: 248.21 g/mol
InChI Key: LXZOCXBOFSOWES-UHFFFAOYSA-N
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Description

6-Amino-3-(3-fluoro-5-hydroxyphenyl)picolinic acid is a fascinating chemical compound with immense potential in scientific research. It is a derivative of picolinic acid, which is known for its broad-spectrum antiviral abilities . This compound has a unique structure that includes an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group, making it a valuable molecule for various applications.

Preparation Methods

The synthesis of 6-Amino-3-(3-fluoro-5-hydroxyphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-fluoro-5-hydroxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting compound undergoes cyclization with picolinic acid to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the best results .

Chemical Reactions Analysis

6-Amino-3-(3-fluoro-5-hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-3-(3-fluoro-5-hydroxyphenyl)picolinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-fluoro-5-hydroxyphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways by binding to active sites or altering the conformation of target proteins. This can lead to the disruption of biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

6-Amino-3-(3-fluoro-5-hydroxyphenyl)picolinic acid can be compared with other similar compounds such as:

    Picolinic acid: Known for its role in zinc absorption and antiviral properties.

    Nicotinic acid: An isomer of picolinic acid with different biological activities.

    Isonicotinic acid: Another isomer with distinct chemical properties.

Properties

IUPAC Name

6-amino-3-(3-fluoro-5-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-7-3-6(4-8(16)5-7)9-1-2-10(14)15-11(9)12(17)18/h1-5,16H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZOCXBOFSOWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC(=CC(=C2)F)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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